molecular formula C9H13NO3 B15300271 Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B15300271
M. Wt: 183.20 g/mol
InChI Key: GWAVVYPNGBILCD-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-2-azabicyclo[211]hexane-4-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research

Preparation Methods

The synthesis of ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclic framework. This reaction can be carried out using photochemistry to access new building blocks . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Chemical Reactions Analysis

Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise interactions with biological molecules, potentially leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate can be compared to other azabicyclo compounds, such as azabicyclo[2.2.2]octane and azabicyclo[3.2.1]octane. These compounds share similar bicyclic structures but differ in the size and arrangement of their rings.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C9H13NO3/c1-2-13-8(12)9-3-7(4-9)10(5-9)6-11/h6-7H,2-5H2,1H3

InChI Key

GWAVVYPNGBILCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)N(C2)C=O

Origin of Product

United States

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